Cas no 79950-65-5 (Boc-His(Bom)-OH)

Boc-His(Bom)-OH is a protected derivative of histidine, featuring tert-butoxycarbonyl (Boc) and benzyloxymethyl (Bom) protecting groups on the amino and imidazole side chain, respectively. This compound is widely used in peptide synthesis, where selective protection is critical to prevent unwanted side reactions. The Boc group offers acid-labile protection for the α-amino group, while the Bom group stabilizes the imidazole ring under basic conditions. Its high purity and stability make it suitable for solid-phase and solution-phase peptide synthesis, ensuring efficient coupling and deprotection steps. The orthogonal protection strategy allows for sequential deprotection, enabling precise control in complex peptide assembly.
Boc-His(Bom)-OH structure
Boc-His(Bom)-OH structure
商品名:Boc-His(Bom)-OH
CAS番号:79950-65-5
MF:C19H25N3O5
メガワット:375.41890501976
MDL:MFCD00043133
CID:60158
PubChem ID:24848960

Boc-His(Bom)-OH 化学的及び物理的性質

名前と識別子

    • N-Boc-N'-benzyloxymethyl-L-histidine
    • BOC-HIS(BOM)-OH
    • BOC-L-HIS(BOM)
    • BOC-L-HIS(BOM)-OH
    • BOC-L-HISTIDINE(BOM)
    • BOC-HIS(BOM)
    • BOC-HIS(3-BOM)-OH
    • BOC-HISTIDINE(3-BOM)-OH
    • BOC-HIS(PI-BOM)-OH
    • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
    • (S)-3-(1-((Benzyloxy)methyl)-1H-imidazol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
    • AC-1153
    • N-(tert-Butoxy)carbonyl-N'-benzyloxymethyl-L-histidine
    • N-[(1,1-Dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-L-histidine (ACI)
    • Boc-His(Bom)-OH
    • MDL: MFCD00043133
    • インチ: 1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1
    • InChIKey: LPVKZCHCZSFTOJ-INIZCTEOSA-N
    • ほほえんだ: C(C1=CN=CN1COCC1C=CC=CC=1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
    • BRN: 4335455

計算された属性

  • せいみつぶんしりょう: 375.17900
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 11
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

じっけんとくせい

  • 色と性状: 白粉。
  • ゆうかいてん: 150-160°C
  • PSA: 102.68000
  • LogP: 2.96870
  • ようかいせい: まだ確定していません。
  • ひせんこうど: +5° (c=2 in MeOH)

Boc-His(Bom)-OH セキュリティ情報

Boc-His(Bom)-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B391810-500mg
Boc-L-His(Bom)-OH
79950-65-5
500mg
$ 64.00 2023-04-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011474-1g
Boc-His(Bom)-OH
79950-65-5 98%
1g
¥30 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N82180-1g
Boc-His(Bom)-OH
79950-65-5
1g
¥46.0 2021-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B116698-25g
Boc-His(Bom)-OH
79950-65-5 98%
25g
¥587.90 2023-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N803173-25g
N-Boc-N'-benzyloxymethyl-L-histidine
79950-65-5 98%
25g
¥691.00 2022-09-01
TRC
B391810-5g
Boc-L-His(Bom)-OH
79950-65-5
5g
$ 98.00 2023-04-18
eNovation Chemicals LLC
D956284-25g
N-Boc-N'-benzyloxymethyl-L-histidine
79950-65-5 97%
25g
$115 2024-06-07
Chemenu
CM119630-100g
Nalpha-Boc-3-[(benzyloxy)methyl]-L-histidine
79950-65-5 96%
100g
$337 2021-06-09
abcr
AB175015-10 g
N-alpha-t-Butyloxycarbonyl-N-(im)-benzyloxymethyl-L-histidine, 95% (Boc-L-His(3-Bom)-OH); .
79950-65-5 95%
10 g
€141.50 2023-07-20
abcr
AB175015-25 g
N-alpha-t-Butyloxycarbonyl-N-(im)-benzyloxymethyl-L-histidine, 95% (Boc-L-His(3-Bom)-OH); .
79950-65-5 95%
25 g
€242.80 2023-07-20

Boc-His(Bom)-OH 合成方法

Boc-His(Bom)-OH 関連文献

Boc-His(Bom)-OHに関する追加情報

Introduction to Boc-His(Bom)-OH (CAS No: 79950-65-5)

Boc-His(Bom)-OH is a significant compound in the field of pharmaceutical chemistry, widely recognized for its utility in the synthesis of peptide-based drugs and research applications. This compound, with the chemical abstracts service number CAS No: 79950-65-5, plays a crucial role in the development of bioactive molecules. The name Boc-His(Bom)-OH provides insight into its structural and functional characteristics, highlighting its role as a protected histidine derivative.

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxy methyl (Bom) group, which are protective groups commonly used in peptide synthesis to prevent unwanted reactions. The Boc group protects the amino group of histidine, while the Bom group safeguards the side chain. This dual protection makes Boc-His(Bom)-OH an invaluable intermediate in the construction of complex peptide sequences.

In recent years, there has been growing interest in the development of peptide-based therapeutics due to their high specificity and low toxicity. Boc-His(Bom)-OH has been extensively used in the synthesis of various peptides that exhibit potential therapeutic effects. For instance, it has been employed in the production of peptides targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability to precisely control the structure and function of these peptides is crucial for their efficacy, and Boc-His(Bom)-OH provides a reliable starting point for such syntheses.

Moreover, Boc-His(Bom)-OH has found applications in the field of enzyme inhibition studies. Histidine residues are common in enzyme active sites due to their ability to participate in hydrogen bonding and coordinate metal ions. By incorporating Boc-His(Bom)-OH into peptide mimetics or enzyme inhibitors, researchers can design molecules that interact specifically with target enzymes. This has led to significant advancements in understanding enzyme mechanisms and developing novel drugs.

Recent studies have also explored the use of Boc-His(Bom)-OH in peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics have shown promise in various therapeutic areas, including cancer treatment and anti-inflammatory applications. The protective groups on Boc-His(Bom)-OH facilitate its incorporation into these complex structures, enabling researchers to fine-tune their properties for specific biological activities.

The synthesis of Boc-His(Bom)-OH involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to streamline the process. These techniques allow for automated synthesis of complex peptides, making compounds like Boc-His(Bom)-OH more accessible for research purposes.

In conclusion, Boc-His(Bom)-OH (CAS No: 79950-65-5) is a versatile compound with significant applications in pharmaceutical chemistry. Its dual protection features make it an essential intermediate in peptide synthesis, enabling the development of novel bioactive molecules. The growing interest in peptide-based therapeutics underscores the importance of compounds like Boc-His(Bom)-OH in advancing medical research and drug development.

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